molecular formula C22H23N3O3 B14964149 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B14964149
M. Wt: 377.4 g/mol
InChI Key: UIDJHDOCCKPZGN-UHFFFAOYSA-N
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Description

2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-(2-METHOXY-5-METHYLPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of dihydropyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-(2-METHOXY-5-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the phenyl ring.

    Reduction: Reduction reactions could target the carbonyl group in the dihydropyrimidine ring.

    Substitution: Substitution reactions may occur at various positions on the aromatic rings or the dihydropyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-(2-METHOXY-5-METHYLPHENYL)ACETAMIDE would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dihydropyrimidines: Other compounds in this class may include 2-phenyl-4,6-dioxo-1,6-dihydropyrimidine and its derivatives.

    Acetamides: Compounds like N-(2-methoxyphenyl)acetamide may share some structural similarities.

Uniqueness

The unique combination of functional groups in 2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-(2-METHOXY-5-METHYLPHENYL)ACETAMIDE may confer distinct biological activities or chemical reactivity compared to other similar compounds. This uniqueness can be leveraged in designing new drugs or materials with specific properties.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C22H23N3O3/c1-4-17-13-21(27)25(22(23-17)16-8-6-5-7-9-16)14-20(26)24-18-12-15(2)10-11-19(18)28-3/h5-13H,4,14H2,1-3H3,(H,24,26)

InChI Key

UIDJHDOCCKPZGN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=C(C=CC(=C3)C)OC

Origin of Product

United States

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